3-Nitrobenzimidamide

Description

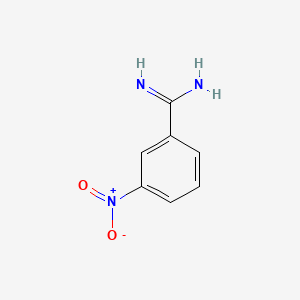

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYGBNLZPDGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56406-50-9 (mono-hydrochloride) | |

| Record name | 3-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188153 | |

| Record name | 3-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-99-2 | |

| Record name | 3-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitrobenzimidamide and Its Derivatives

Direct Nitration of Benzimidamide Systems

The direct nitration of benzimidamide is a method that has been indicated for the synthesis of 3-nitrobenzimidamide Current time information in Bangalore, IN.. However, direct nitration of compounds containing unprotected amino groups can be challenging due to the sensitivity of these groups to nitrating agents, which often possess oxidizing properties google.com. While related heterocyclic systems such as benzimidazoles have been subjected to direct nitration using reagents like sodium nitrite (B80452) or conventional nitric acid researchgate.netresearchgate.net, and even nitrogen dioxide and ozone (Kyodai nitration) nih.gov, specific detailed procedures for the direct nitration of benzimidamide itself to this compound are not extensively documented in the available literature. Nitration reactions, generally, are fundamental in organic synthesis and can be performed using various nitrating agents like nitric acid, sometimes in combination with sulfuric acid or acetic anhydride, with reaction conditions (e.g., temperature) being critical for product selectivity and safety google.commdpi.com. For instance, 3-nitrobenzaldehyde (B41214) has been synthesized via a single-step nitration reaction ijpsonline.com.

Synthesis from Nitrile Precursors

Synthesis from nitrile precursors is a well-established and versatile route for obtaining this compound derivatives, primarily through the formation of amidoxime (B1450833) intermediates.

The most common and efficient method for synthesizing amidoximes, including nitrobenzimidamide derivatives, involves the reaction of nitriles with hydroxylamine (B1172632) thieme-connect.deorgsyn.org. This reaction typically proceeds by mixing a nitrile with hydroxylamine hydrochloride in the presence of a base in an alcoholic solvent orgsyn.org. For example, N'-hydroxy-4-nitrobenzimidamide has been synthesized using this approach researchgate.net.

A conventional protocol for amidoxime synthesis utilizes hydroxylamine (often released in situ from its hydrochloride salt) and a nitrile group in a protic solvent like ethanol (B145695) or methanol (B129727), usually under basic conditions with reagents such as sodium carbonate (Na₂CO₃) or potassium tert-butoxide (KOtBu) thieme-connect.deorgsyn.orgoup.com. High yields, often up to 98%, can be achieved via this method orgsyn.org. For instance, the amidoxime derivative 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide was obtained in 80% yield using an alternative protocol involving dimethyl sulfoxide (B87167) (DMSO) and KOtBu thieme-connect.deoup.com. Similarly, amidoximes have been prepared from aryl nitriles by refluxing with hydroxylamine hydrochloride and anhydrous sodium bicarbonate (NaHCO₃) in methanol for 5–8 hours, achieving yields of 80–90% researchgate.net. N-Hydroxy-3-nitrobenzimidamide (PubChem CID: 119864) is a direct amidoxime intermediate relevant to this compound organic-chemistry.org.

Table 1: Representative Conditions for Amidoxime Formation from Nitriles

| Nitrile Precursor Type | Hydroxylamine Source | Base | Solvent | Temperature | Yield Range | Reference |

| General Nitrile | Hydroxylamine HCl | Na₂CO₃ | Alcohol | 60–80 °C | Up to 98% | orgsyn.org |

| Aryl Nitrile | Hydroxylamine HCl | NaHCO₃ | Methanol | Reflux (5–8 h) | 80–90% | researchgate.net |

| Substituted Nitrile | Hydroxylamine HCl | KOtBu | DMSO | Not specified | 80% | thieme-connect.deoup.com |

Information regarding the direct conversion of this compound or its amidoxime derivatives into thiobenzamide (B147508) analogs is not explicitly detailed in the provided search results. General methods for synthesizing thioamides typically involve the thionation of corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) organic-chemistry.orgthieme-connect.de. Thioamides can also be synthesized from nitriles by reaction with thioacetic acid or phosphorus pentasulfide organic-chemistry.org, or from benzaldehydes, elemental sulfur, and amines via the Willgerodt-Kindler reaction researchgate.netthieme-connect.de. However, these methods describe the synthesis of thioamides from different starting materials, not the transformation of benzimidamides or their amidoxime forms into thiobenzamide analogs.

One-Pot Synthetic Strategies for Amidoxime Analogs

One-pot synthetic strategies offer advantages in terms of efficiency and reduced purification steps. A direct one-pot approach for the synthesis of N-substituted amidoximes from secondary amides or intermediate amides has been developed ijpsonline.comacs.orgresearchgate.net. This method utilizes a triphenylphosphine-iodine (Ph₃P-I₂) mediated dehydrative condensation acs.orgresearchgate.net. This strategy allows for the formation of various N-aryl and N-alkyl amidoximes under mild conditions and with short reaction times acs.orgresearchgate.net. Furthermore, this one-pot reaction can start from acid chlorides or carboxylic acids, which are converted in situ to amides, followed by activation with Ph₃P-I₂ and subsequent treatment with hydroxylamine hydrochloride to yield the desired amidoximes acs.org.

Palladium-Catalyzed Synthetic Routes for Related Compounds

Palladium catalysis plays a significant role in the synthesis of various nitrogen-containing heterocycles and precursors, including those related to benzimidamides. While direct palladium-catalyzed synthesis of this compound itself is not explicitly detailed, such routes are crucial for building complex molecular structures that can serve as intermediates or related compounds.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed in multi-step syntheses to access aryl nitriles bearing nitro groups, which are then converted to amidoximes thieme-connect.de. This highlights the utility of palladium catalysis in constructing the necessary aromatic scaffolds.

More directly relevant, palladium-catalyzed regioselective coupling of amidines has been used for the synthesis of N-arylbenzimidamide derivatives rsc.org. Specifically, a facile and unprecedented synthesis of 2,3-diiodinated N-arylbenzimidamide derivatives has been reported via highly regioselective Buchwald-Hartwig coupling of amidines with 1,2,3-triiodobenzenes rsc.org. Palladium catalysis is also known for the synthesis of benzimidazoles (a related heterocyclic system) from 2-halo-nitroarenes and N-substituted amides thieme-connect.de. Additionally, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been explored for the synthesis of trisubstituted imidazoles, demonstrating the versatility of palladium in transforming amidoxime derivatives into other N-heterocycles bu.edu.eg.

Exploration of Alternative Reaction Conditions

The exploration of alternative reaction conditions is vital for improving reaction efficiency, selectivity, and environmental impact. For the formation of amidoxime intermediates, alternative conditions beyond the conventional alcohol/carbonate systems have been investigated.

One notable alternative involves the use of dimethyl sulfoxide (DMSO) as a solvent in conjunction with potassium tert-butoxide (KOtBu) as a base thieme-connect.deoup.com. This protocol successfully yielded an amidoxime derivative in 80% yield, demonstrating a viable alternative to traditional ethanol/sodium carbonate conditions thieme-connect.deoup.com.

Furthermore, the application of ionic liquids has emerged as a promising alternative reaction medium for amidoxime synthesis from nitriles and hydroxylamine google.com. Specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids have been shown to simultaneously reduce reaction time and minimize the formation of amide side-products, leading to a more selective synthesis of the desired amidoximes google.com. This robust and economic procedure offers a fast and selective, amide-free route to amidoximes google.com.

Reactivity and Reaction Mechanisms of 3 Nitrobenzimidamide

Nucleophilic and Electrophilic Reactivity of the Imidamide Moiety

The imidamide group, a key functional unit in 3-Nitrobenzimidamide, possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms within the imidamide structure typically exhibit nucleophilic behavior due to their lone pairs of electrons, while the carbon atom of the imine can act as an electrophilic center nih.gov. Amidines, the class of compounds to which this compound belongs, are known for their strong basicity, readily forming positively charged amidinium ions in aqueous environments ebi.ac.uk.

The nucleophilic nature of the imidamide's amino group (–NH₂) allows for reactions such as N-alkylation and N-acylation, where the nitrogen atom donates its electron pair to an electrophilic center nih.gov. For instance, related amidoximes (N-hydroxylated amidines) can undergo N-acylation reactions to form carbamates, as demonstrated by the synthesis of (Z)-N′-(4-chlorophenylcarbamoyloxy)-3-nitrobenzimidamide from an isocyanate and a this compound derivative wikipedia.org. This highlights the potential for the imidamide nitrogen in this compound to engage in similar derivatization pathways.

Conversely, the carbon atom of the imidamide's C=N bond can serve as an electrophilic site, susceptible to attack by nucleophiles. This is analogous to the reactivity observed in nitriles, which are precursors to amidoximes and amidines. The formation of amidoximes from nitriles and hydroxylamine (B1172632), for example, can proceed via nucleophilic attack of hydroxylamine on the nitrile carbon wikidata.org. The electron-withdrawing effect of the nitro group can further influence the electrophilicity of the carbon center, potentially modulating the reaction pathways and product outcomes wikidata.org.

Transformations Involving the Nitro Group

The nitro group (–NO₂) is a potent electron-withdrawing substituent, significantly influencing the electronic properties of the aromatic ring and, consequently, the reactivity of other functional groups in this compound wikidata.orgsigmaaldrich.com. A primary transformation involving the nitro group is its reduction to an amine (–NH₂) fishersci.ca. This reduction can be achieved through various methods:

Catalytic Hydrogenation: Using transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere can effectively convert the nitro group to a primary amine fishersci.cacenmed.com.

Metal-Acid Reduction: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is another common method for reducing nitro groups to amines fishersci.ca.

Selective Reduction: In molecules containing multiple reducible groups, selective reduction of the nitro group can be achieved using specific reagents, such as alkaline ferrous sulfate (B86663) for selective reduction in the presence of carbon-carbon multiple bonds, or titanium trichloride (B1173362) in the presence of an aldehyde group cenmed.com.

Beyond complete reduction to an amine, the nitro group can undergo partial reductions, leading to intermediate species such as nitroso compounds or hydroxylamines, particularly under controlled conditions or in basic solutions cenmed.comuni.lu. For example, reduction in neutral solutions buffered with ammonium (B1175870) chloride can yield phenylhydroxylamine as the main product cenmed.com. The nitro group's electron-withdrawing nature can also impact the regioselectivity and kinetics of other reactions on the aromatic ring, such as nucleophilic aromatic substitution, where electron-withdrawing groups positioned ortho or para to a leaving group facilitate the reaction.

Chemical Derivatization Pathways

This compound, with its reactive imidamide and nitro functionalities, can serve as a versatile building block for the synthesis of various other compounds. Derivatization pathways typically involve reactions at either the imidamide moiety or the nitro group.

One direct derivatization example involves the reaction of this compound with isocyanates to form carbamate (B1207046) derivatives. For instance, (Z)-N′-(4-chlorophenylcarbamoyloxy)-3-nitrobenzimidamide was synthesized with an 89% yield by reacting a this compound derivative with an isocyanate wikipedia.org. This reaction demonstrates the nucleophilic attack of the imidamide nitrogen on the electrophilic carbon of the isocyanate.

Table 1: Example of this compound Derivatization

| Starting Material | Reactant (Type) | Product | Yield (%) | Reference |

| This compound derivative | Isocyanate | (Z)-N′-(4-chlorophenylcarbamoyloxy)-3-nitrobenzimidamide | 89 | wikipedia.org |

The imidamide functionality can also be utilized in cyclization reactions to form heterocyclic systems. Related amidoximes, for example, can be converted into 1,2,4-oxadiazol-5-ones through carbonylative cyclization using reagents like 1,1′-carbonyldiimidazole (CDI). This type of reaction demonstrates the potential for the imidamide group to participate in ring-forming reactions, leading to diverse heterocyclic scaffolds. Furthermore, amidines, including this compound, can act as starting materials for the synthesis of complex heterocycles, such as N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)imidamides, by reacting amidine hydrochloride with appropriate tetrazine derivatives.

The nitro group, as discussed, can be reduced to an amino group, which then opens up further derivatization possibilities, such as acylation or alkylation of the newly formed amine nih.govfishersci.ca. This reduction-derivatization sequence is a common strategy in organic synthesis to modify the properties and introduce new functionalities into aromatic compounds.

Potential for Hazardous Reactions and Stability Considerations

This compound is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. No specific hazardous reactions are known to occur under normal processing.

However, certain conditions and incompatible materials can pose risks:

Conditions to Avoid: The compound should be kept away from excess heat. While no specific decomposition temperature is available for this compound, related nitro compounds like 3-Nitroaniline decompose above 247 °C.

Incompatible Materials: Strong oxidizing agents should be avoided as they can react violently with this compound. For related nitro compounds, strong oxidizers, alkali metals, magnesium, organic substances, nitric acid, sulfuric acid, and water have been identified as incompatible materials.

Hazardous Decomposition Products: In the event of fire or thermal decomposition, hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be released.

Proper storage involves keeping containers tightly closed in a dry, cool, and well-ventilated place.

Enzymatic Transformations and Biological Reactivity of Related Amidoximes

While specific enzymatic transformations of this compound itself are not extensively detailed, the biological reactivity of related amidoximes provides valuable insights into potential metabolic pathways. Amidoximes, which are N-hydroxylated derivatives of amidines, are known to undergo significant enzymatic transformations in biological systems.

Key enzymatic transformations of amidoximes include:

Oxidation to Nitric Oxide (NO): Amidoximes can be oxidized by cytochrome P450 (CYP450) enzymes, leading to the release of nitric oxide (NO) and related products such as nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) nih.gov. This process is crucial as NO is involved in various physiological processes, including neurotransmission and blood pressure regulation. The mechanism of oxidation by CYP450 often involves the formation of a superoxide (B77818) radical anion.

Reduction to Amidines: A prominent enzymatic transformation for amidoximes is their reduction in vivo back to their corresponding amidines ebi.ac.uk. This reduction is primarily catalyzed by the mitochondrial amidoxime-reducing component (mARC) enzyme system, which comprises cytochrome b5, its reductase, and a P450 enzyme ebi.ac.uk. This reduction is often the predominant metabolic pathway in vivo ebi.ac.uk.

Prodrug Activation: Due to their lower basicity and increased lipophilicity compared to amidines, amidoximes are frequently utilized as prodrugs. They are more readily absorbed from the gastrointestinal tract and subsequently reduced in vivo to the active amidine form ebi.ac.uksigmaaldrich.com. This highlights a significant biological role for the interconversion between amidoximes and amidines.

Formation of Amides/Nitriles: In addition to NO release, amidoximes can also be oxidized to form amides and/or nitriles, depending on the specific conditions and enzymatic systems involved nih.gov.

The amidoxime (B1450833) group is recognized for its diverse biological activities, including anti-tumor, antiparasitic, and antimicrobial properties, and its role as a nitric oxide donor nih.govsigmaaldrich.com. These biological activities underscore the importance of understanding the enzymatic transformations of amidoxime-containing structures, which can inform the design and development of new therapeutic agents.

Derivatives and Analogs of 3 Nitrobenzimidamide

N-Hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime) and its Isomers

N-Hydroxy-3-nitrobenzimidamide, more commonly known as 3-nitrobenzamidoxime, is a significant derivative characterized by the addition of a hydroxyl group to one of the nitrogen atoms of the imidamide functional group. Amidoximes, in general, are prepared through the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.gov This compound serves as a key chemical intermediate and a potential prodrug for amidines. nih.gov

The chemical properties of 3-nitrobenzamidoxime are largely dictated by its functional groups. The amidoxime (B1450833) group can be reduced to form the corresponding amidine or can participate in coordination chemistry with various metal ions. The nitro group, positioned at the meta-position of the benzene (B151609) ring, can be reduced to an amino group, providing a route for further derivatization. This meta-positioning distinguishes it from its ortho- and para-substituted isomers, which may exhibit different chemical and biological properties.

Table 1: Properties of N-Hydroxy-3-nitrobenzimidamide

| Property | Value/Description |

|---|---|

| Chemical Name | N-Hydroxy-3-nitro-benzamidine |

| Common Name | 3-Nitrobenzamidoxime, m-Nitrobenzamidoxime |

| IUPAC Name | N'-hydroxy-3-nitrobenzenecarboximidamide |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| Physical State | Solid |

| Key Functional Groups | Amidoxime, Nitro |

Data sourced from references vulcanchem.comchemicalbook.com.

Substituted Benzimidamide Derivatives

The core structure of 3-nitrobenzimidamide can be further modified to create a range of substituted derivatives. These compounds are often synthesized through multi-step pathways. For instance, amidoxime-based benzimidamide motifs can be synthesized, highlighting the role of amidoximes as versatile building blocks. nih.gov Amidoximes are considered prodrugs of amidines (the class of compounds to which benzimidamides belong) and are valuable intermediates in their synthesis. nih.gov

Benzimidamides are structurally similar to purines, the nitrogenous bases found in DNA and RNA, which allows them to interact with various biological molecules. nih.govmdpi.com The synthesis of N-substituted benzimidazole (B57391) derivatives has also been explored, where a 3-nitrobenzamide (B147352) moiety is attached to a larger heterocyclic structure. For example, N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-nitrobenzamide has been synthesized and characterized. researchgate.net

Amidoxime Carbamate (B1207046) Derivatives

Amidoxime carbamates are derivatives formed from the reaction of an amidoxime with an isocyanate. researchgate.netmdpi.com These compounds, also known as O-carbamoyl oximes, contain a carbamate group (–O–CO–N<) attached to the oxygen atom of the amidoxime. mdpi.comnih.gov

The general synthesis of these derivatives involves adding an isocyanate to a solution of the corresponding amidoxime in a solvent like chloroform. researchgate.netmdpi.com The mixture is typically stirred and then refluxed for a period of one to six hours to yield the final carbamate product. researchgate.netmdpi.com The carbamate functionality is known for its good chemical and proteolytic stability. nih.gov The N-O bond within the amidoxime carbamate structure is vulnerable to light and can dissociate upon irradiation at specific wavelengths. mdpi.com

Cyclized Derivatives and Heterocyclic Systems

The this compound framework and its direct precursors are valuable starting materials for synthesizing various heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. orientjchem.orgnih.gov

One common cyclization pathway involves converting amidoximes into 1,2,4-oxadiazoles. This is often achieved by first acylating the amidoxime to form an O-acylamidoxime, which then undergoes cyclization. researchgate.net Additionally, the 3-nitro-substituted phenyl ring can be incorporated into larger heterocyclic structures like benzimidazoles. The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for synthesizing the benzimidazole core. mdpi.comnih.gov This suggests that 3-nitrobenzoic acid, a precursor to this compound, can be used to form 2-(3-nitrophenyl)benzimidazole. The thio-analog, 3-nitrothiobenzamide, has also been used to synthesize complex heterocyclic systems, such as thiazolo-androstenones. nih.gov

Thiobenzamide (B147508) Analogs

Thiobenzamides are analogs of benzamides where the carbonyl oxygen atom is replaced by a sulfur atom. The corresponding analog for this compound's amide precursor is 3-nitrothiobenzamide. This compound serves as a reactant in various organic syntheses. For example, it has been shown to react with electrophiles to form complex substituted thiazole (B1198619) derivatives. nih.gov The presence of the electron-withdrawing nitro group on the aryl ring influences the reactivity of the thioamide group. nih.gov

Table 2: Properties of 3-Nitrothiobenzamide

| Property | Value/Description |

|---|---|

| Chemical Name | 3-NITRO-THIOBENZAMIDE |

| Synonyms | 3-Nitrobenzothioamide, 3-nitrobenzenecarbothioamide |

| CAS Number | 70102-34-0 |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.2 g/mol |

| Melting Point | 130-131 °C |

Data sourced from reference chemicalbook.com.

Salt Forms, e.g., Hydrochlorides

Amidines, the class of compounds that includes benzimidamides, are known to be strong bases, with pKa values typically around 13–14. nih.gov Due to this strong basicity, they readily react with acids to form stable salts. The formation of a hydrochloride salt involves the reaction of the benzimidamide with hydrochloric acid (HCl). This acid-base reaction results in the protonation of one of the nitrogen atoms of the imidamide group, forming a benzimidamidinium cation, with the chloride ion serving as the counter-ion. While specific synthesis details for this compound hydrochloride are not extensively documented in the provided context, the principle of its formation is a direct consequence of the inherent basicity of the amidine functional group. The formation of related salts, such as s-benzylisothiobenzamidinium bromide from a thiobenzamide derivative, further illustrates this chemical principle. kchem.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Hydroxy-3-nitrobenzimidamide |

| 3-Nitrobenzamidoxime |

| N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-nitrobenzamide |

| 1,2,4-oxadiazoles |

| 2-(3-nitrophenyl)benzimidazole |

| Thiazolo-androstenones |

| 3-Nitrothiobenzamide |

| s-benzylisothiobenzamidinium bromide |

| 3-nitrobenzoic acid |

| o-phenylenediamines |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of 3-Nitrobenzimidamide provides specific information about the number, environment, and spatial relationships of the protons in the molecule. The spectrum is characterized by signals from the aromatic protons on the benzene (B151609) ring and the protons of the amidine group.

Due to the electron-withdrawing nature of both the nitro and the imidamide groups, the aromatic protons are deshielded and resonate at a lower field (higher ppm). The substitution pattern (1,3-disubstitution) results in four distinct signals for the aromatic protons. Based on the analysis of closely related structures, such as N'-hydroxy-3-nitrobenzimidamide, the expected signals can be predicted. rsc.org For instance, in a study of N'-hydroxy-3-nitrobenzimidamide in DMSO-d₆, the aromatic protons were observed between 7.69 and 8.52 ppm. rsc.org The proton ortho to both substituents (at the C2 position) is expected to appear as a triplet or a narrow multiplet at the lowest field, while the other three protons will appear as multiplets, reflecting their respective couplings. rsc.orgbeilstein-journals.org The protons of the -NH₂ groups in the amidine moiety are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H-NMR Data for a Related Compound: N'-hydroxy-3-nitrobenzimidamide Data obtained in DMSO-d₆ at 400 MHz. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.99 | s | - | N-OH |

| 8.52 | t | 1.9 | Ar-H |

| 8.23 | ddd | 8.2, 2.3, 0.9 | Ar-H |

| 8.13 | dd | 7.9, 1.1 | Ar-H |

| 7.69 | t | 8.0 | Ar-H |

| 6.11 | s | - | NH₂ |

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the amidine carbon (-C(NH)NH₂).

The carbon atom attached to the nitro group (C3) and the carbon bearing the amidine group (C1) will have their chemical shifts significantly influenced by these substituents. The amidine carbon typically appears in the range of 150-165 ppm. The aromatic carbon signals are expected in the typical aromatic region (approximately 120-150 ppm). rsc.orgbhu.ac.in The carbon directly bonded to the electron-withdrawing nitro group (C-NO₂) is significantly deshielded. rsc.org The interpretation of the spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, can distinguish between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) carbons (CH₂), confirming the assignments. pressbooks.pub

Table 2: Representative ¹³C-NMR Data for a Related Compound: N'-hydroxy-3-nitrobenzimidamide Data obtained in DMSO-d₆ at 101 MHz. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 149.6 | C-amidine |

| 148.2 | C-NO₂ |

| 135.4 | Ar-C |

| 132.0 | Ar-CH |

| 130.3 | Ar-CH |

| 124.0 | Ar-CH |

| 120.4 | Ar-CH |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique particularly suited for polar, thermally labile molecules like this compound. nih.govnthu.edu.tw It typically generates protonated molecular ions [M+H]⁺ in positive ion mode. creative-proteomics.com The monoisotopic mass of this compound (C₇H₇N₃O₂) is 165.0538 Da. nih.gov Therefore, in a high-resolution ESI-MS spectrum, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 166.0616. This precise mass measurement allows for the unambiguous confirmation of the elemental formula. For example, the related compound N'-hydroxy-3-nitrobenzimidamide (C₇H₇N₃O₃) was identified by high-resolution mass spectrometry (HRMS), showing an [M+H]⁺ ion at m/z 182.0568. rsc.org

Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₈N₃O₂]⁺ | 166.0616 |

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. iitg.ac.in The separation is based on the differential partitioning of the compound between a stationary phase (typically a polar adsorbent like silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). savemyexams.com

The retardation factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.orgstudymind.co.uk Due to the presence of the polar nitro and amidine functional groups, this compound is a relatively polar compound. On a standard silica gel TLC plate, it would exhibit strong adsorption and thus have a low Rƒ value in non-polar eluents. To achieve an optimal Rƒ value (typically in the range of 0.3-0.7 for effective separation), a mobile phase of intermediate to high polarity is required, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727). wvu.edu The presence of the aromatic ring allows for easy visualization of the spot under UV light (254 nm). rsc.org

Theoretical and Computational Investigations of 3 Nitrobenzimidamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of chemical compounds like 3-Nitrobenzimidamide. These calculations are first-principles in nature, solving Schrödinger's equation for a given system without external parameters beyond its basic description, thereby enabling speculative studies even in the absence of experimental data ornl.gov.

The most successful electronic structure methods applied in this field include Density Functional Theory (DFT) and post-Hartree-Fock methods ornl.govnumberanalytics.com. DFT methods, such as B3LYP and M06-2X, are widely utilized due to their balance of accuracy and computational efficiency in describing the electronic structure of molecules numberanalytics.com. For higher accuracy, though at a greater computational cost, post-Hartree-Fock methods like MP2 and CCSD(T) serve as valuable benchmarks numberanalytics.com. The selection of an appropriate basis set is also critical to ensure the accuracy of the computational results numberanalytics.com.

Quantum-chemical calculations can provide detailed information about molecular and electronic structure, including:

Molecular Geometry : Optimized bond lengths, angles, and dihedral angles.

Energetic Properties : Total energy, heats of formation, and stability.

Electronic Properties : Charge distribution, frontier molecular orbitals (HOMO/LUMO), and spin densities numberanalytics.comnih.govresearchgate.net.

For instance, studies on aromatic nitro compounds, a class to which this compound belongs, frequently employ DFT methods (e.g., B3LYP/6-31G*) to predict key properties such as heat of formation and density. Such analyses are crucial for establishing structure-property relationships and understanding the influence of substituents on molecular characteristics researchgate.net.

Table 1: Common Quantum Chemical Methods and Their Applications

| Method Category | Specific Methods (Examples) | Key Application Area | Advantages | Disadvantages |

| Density Functional Theory | B3LYP, M06-2X | Electronic structure, molecular geometry, energetic properties | Good balance of accuracy and computational efficiency | Dependence on functional choice |

| Post-Hartree-Fock | MP2, CCSD(T) | High-accuracy electronic structure, benchmark calculations | Higher accuracy, better electron correlation | Computationally expensive, limited to smaller systems |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly conformational analysis, are essential for exploring the three-dimensional landscape of flexible molecules like this compound. This analysis involves systematically or randomly altering torsional angles to generate various conformers, which are then evaluated for their energy ucsb.edu.

Conformational analysis often relies on molecular mechanics force fields due to the extensive number of energy evaluations required ucsb.edu. Software packages such as TINKER provide tools for performing these analyses ucsb.edu. Understanding the conformational preferences of small flexible ligands is of paramount importance in drug design, as the bioactivity of a molecule is intrinsically linked to its spatial complementarity with a biological target irbbarcelona.org.

Advanced strategies for conformational analysis often combine multi-level approaches. This involves using lower-level methods for efficient sampling of a wide range of conformational minima, followed by higher-level ab-initio calculations to accurately estimate their relative stabilities irbbarcelona.org. This integrated approach allows for the prediction of a molecule's conformational landscape while maintaining a reasonable balance between chemical accuracy and computational cost irbbarcelona.org. Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of a compound when it interacts with biological systems, such as enzymes chemmethod.com.

Prediction of Reaction Pathways and Mechanisms

The prediction of reaction outcomes is achieved by calculating the relative energies of different potential reaction pathways. This involves considering both thermodynamic factors (the relative stability of reactants, transition states, and products) and kinetic factors (the relative rates of competing pathways) numberanalytics.com. Detailed insights into reaction mechanisms can be gained by analyzing:

Geometrical parameters : Changes in bond lengths, angles, and dihedral angles during a reaction numberanalytics.com.

Electronic properties : Redistribution of charge, orbital interactions, and spin densities throughout the reaction coordinate numberanalytics.com.

Activation energies : Energy barriers that must be overcome for a reaction to proceed.

Computational modeling, including DFT and molecular dynamics, is instrumental in simulating these pathways and predicting the structures of intermediates numberanalytics.com. Recent advancements also involve the integration of machine learning strategies to enhance the prediction capabilities for reaction discovery and to identify novel reaction pathways in unexplored chemical spaces cecam.org.

Table 2: Key Data Predicted in Computational Reaction Pathway Analysis

| Predicted Data Type | Description | Importance |

| Transition State Geometry | Structure at the highest energy point along a reaction pathway | Determines the activation energy and reaction rate |

| Reaction Pathway | Step-by-step sequence of bond breaking and forming events | Elucidates the mechanism, identifies intermediates |

| Energetics | Relative energies of reactants, intermediates, transition states, and products | Predicts reaction feasibility, equilibrium, and rate determining steps |

| Kinetic Parameters | Rate constants, activation energies | Quantifies reaction speed, temperature dependence |

| Electronic Properties | Charge distribution, orbital interactions | Explains reactivity, regioselectivity, and stereoselectivity |

In silico Screening and Design of Derivatives

In silico screening has emerged as a highly reliable and advantageous method in the early stages of drug development and material design uran.ua. This computational approach is founded on the principle that a molecule's properties are directly related to its structure, allowing for the virtual design and evaluation of numerous derivatives uran.ua.

Computational programs can predict a wide array of physicochemical and pharmacokinetic parameters, including Absorption, Distribution, Metabolism, and Elimination (ADME) properties, and assess "drug-likeness" uran.ua. This capability significantly reduces the time and financial investment typically required for experimental screening uran.ua.

For this compound, in silico screening can be employed to:

Virtually design new derivatives : Generate modifications of the core structure uran.ua.

Predict physicochemical properties : Such as solubility, lipophilicity, and molecular weight.

Assess pharmacokinetic profiles : Including absorption, distribution, metabolism, and excretion uran.ua.

Evaluate "drug-likeness" and bioavailability : Determine if a compound adheres to established criteria for potential drug candidates uran.ua.

Perform molecular docking studies : To predict the binding affinity and interaction modes of derivatives with specific biological targets, such as proteins chemmethod.comnih.gov.

This allows researchers to identify compounds with optimal profiles and prioritize promising candidates for subsequent synthesis and in vitro testing, streamlining the discovery process chemmethod.comuran.ua.

Computational Studies of Biological Interactions, e.g., DNA Photocleavage Activity

Computational studies are invaluable for investigating the biological interactions of chemical compounds, including their potential to interact with and modify biomolecules like DNA. For compounds related to this compound, such as O-halo-phenyl carbamoyl (B1232498) amidoximes (which include a this compound derivative), in silico methods have been applied to understand their DNA photocleavage activity researchgate.netmdpi.com.

The mechanism of DNA photocleavage often involves the generation of reactive radicals through the homolysis of N-O bonds upon light irradiation researchgate.netmdpi.com. Computational calculations, specifically of N-O bond dissociation energies using quantum chemical methods (e.g., B3PW91/6-31g(d)), can provide crucial insights into the energetic feasibility of such processes mdpi.com. Furthermore, understanding the compound's absorption characteristics in the UV-vis spectrum is a prerequisite for photoactivity, and computational spectroscopy can predict these properties researchgate.netmdpi.com.

While specific detailed computational data for this compound's direct DNA photocleavage activity was not extensively found, the broader class of amidoxime (B1450833) derivatives, which includes this compound, has been a subject of such investigations researchgate.netmdpi.commdpi.com. These studies demonstrate the utility of computational methods in:

Predicting light absorption properties : Essential for photoactive compounds researchgate.netmdpi.com.

Calculating bond dissociation energies : To understand radical formation mechanisms mdpi.com.

Modeling interactions with DNA : To elucidate binding modes and potential for DNA damage.

Table 3: Computational Insights into DNA Interactions

| Computational Approach | Information Provided | Relevance to DNA Photocleavage |

| Quantum Chemistry | N-O bond dissociation energies, electronic excited states | Predicts radical generation, photo-initiation mechanism |

| Molecular Docking | Binding modes and affinities to DNA | Suggests how the compound interacts with the DNA helix |

| Molecular Dynamics | Stability of compound-DNA complexes, dynamic interactions | Reveals the longevity and nature of the interaction in solution |

| UV-Vis Spectroscopy | Absorption maxima and intensity | Determines the light wavelengths at which the compound is photoactive researchgate.netmdpi.com |

Targeted Research Applications of 3 Nitrobenzimidamide and Its Derivatives

Role in Medicinal Chemistry and Drug Discovery

Benzamidine derivatives, including 3-nitrobenzimidamide, are extensively investigated for their potential therapeutic applications nih.gov. The broader class of benzimidazole (B57391) derivatives, structurally related to benzamidines, has a long-standing history in medicinal chemistry, exhibiting diverse bioactivities such as anthelmintic, antiulcer, and anticancer properties evitachem.comnih.gov. Amidoximes, which can function as prodrugs of amidines, serve as valuable building blocks for synthesizing biologically significant heterocyclic motifs rsc.orgresearchgate.net.

Specific research into this compound and its derivatives has yielded promising insights:

A derivative, 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, synthesized from this compound, has been identified as an imidazopyridazine kinase inhibitor. This class of inhibitors holds potential for the treatment of neurological disorders, including Alzheimer's disease, bipolar disorder, pain, and schizophrenia researchgate.net.

Amidoxime-based benzimidamide derivatives have demonstrated considerable antimicrobial efficacy in both in silico and in vitro studies. These findings suggest their potential as future drug candidates against various pathogens, including bacteria such as Streptococcus mutans and fungi like Candida albicans rsc.orggoogleapis.com. N-hydroxy-3-nitrobenzimidamide is also noted in pharmaceutical research ajchem-a.com.

Table 1: Antimicrobial Efficacy of Amidoxime-Based Benzimidamide Derivatives rsc.orggoogleapis.com

| Compound Type | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

| Amidoxime-based benzimidamide | Streptococcus mutans | 40 | 3.90 |

| Amidoxime-based benzimidamide | Candida albicans | 42 | 1.90 |

Pharmacophore Design and Prodrug Strategies

Pharmacophore Design: Pharmacophore modeling is a crucial computational approach in ligand-based drug design, particularly when the three-dimensional (3D) structure of the biological target is unavailable ambeed.comuobabylon.edu.iq. This method involves identifying the essential 3D spatial arrangement of molecular features, such as hydrogen bond donors or acceptors, that are critical for a compound's desired biological activity ambeed.comuobabylon.edu.iq. It is widely employed in virtual screening for the discovery and optimization of lead compounds ambeed.comuobabylon.edu.iq. While detailed pharmacophore models specifically for this compound are not extensively documented in the provided literature, the amidoxime (B1450833) fragment, present in derivatives like N-hydroxy-3-nitrobenzimidamide, is recognized as a potent pharmacophore in the development of effective prodrugs researchgate.net.

Prodrug Strategies: Prodrug design is a molecular modification strategy employed to optimize the physicochemical and pharmacological properties of drug candidates, including improving solubility, enhancing bioavailability, and modulating pharmacokinetic profiles, while potentially reducing toxicity nih.govcreative-proteomics.comsigmaaldrich.comhrpatelpharmacy.co.incore.ac.uk. Amidoximes are highly reactive compounds that can function as prodrugs of amidines rsc.orgnih.gov. They undergo in vivo biotransformation, typically through enzymatic cleavage, to release the active amidine or to generate nitric oxide (NO) rsc.orgresearchgate.netnih.gov. This conversion mechanism can lead to improved cellular permeability and oral bioavailability rsc.org. Prodrug approaches have been successfully utilized to address issues such as poor water solubility (e.g., fosphenytoin) and to enable targeted drug delivery to specific tissues (e.g., valacyclovir) sigmaaldrich.comhrpatelpharmacy.co.in.

Development of Enzyme Inhibitors, e.g., Metalloprotein Inhibitors

Enzyme Inhibitors: Benzamidine derivatives are well-known for their capacity to inhibit various enzymes, notably serine proteases nih.gov. These enzymes play pivotal roles in a multitude of physiological and pathological processes, including blood coagulation, inflammatory responses, and tumor progression nih.gov.

Metalloprotein Inhibitors: Metalloproteinases (MPs), which encompass matrix metalloproteinases (MMPs), are a family of zinc-dependent proteases essential for the remodeling and degradation of the extracellular matrix (ECM) encyclopedia.pubambeed.com. Dysregulation of MP activity is implicated in the progression of numerous diseases, including various cancers and neurological disorders encyclopedia.pub. While the broader class of amidoximes has been noted for its utility in developing metalloprotein inhibitors researchgate.net, and the challenges in developing selective MMP inhibitors are well-documented ambeed.comlookchem.com, specific detailed research directly linking this compound or its immediate derivatives to the inhibition of metalloproteinases is not prominently featured in the current literature. However, the structural characteristics of benzimidamides and their amidoxime precursors suggest a potential for interaction with such enzyme targets, warranting further investigation.

Application as Synthetic Intermediates for Heterocyclic Synthesis

This compound and its derivatives are valuable synthetic intermediates, particularly in the construction of diverse heterocyclic compounds. Amidoximes, structurally related to benzimidamides, are recognized as versatile building blocks for the synthesis of various heterocycles researchgate.netnih.gov. This is significant given that nitrogen heterocycles are fundamental components of many biologically important compounds and fine chemicals, with approximately 59% of small-molecule drugs approved by the US FDA containing these ring systems mdpi.com.

Specific applications include:

Derivatives of this compound have been employed in palladium-catalyzed C-N cross-coupling reactions, a crucial methodology for synthesizing drug-like molecules. An example includes the purification of (3,4-dimethoxyphenyl)-3-nitrobenzimidamide, highlighting its role in complex molecular syntheses bldpharm.com.

The synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are important heterocycles serving as amidine precursors or bioisosteric replacements for carboxylic acids, amides, or esters, can be achieved from N-substituted amidoximes, including those derived from benzimidamides rsc.org. This demonstrates their utility in generating new heterocyclic scaffolds with potential pharmacological activities.

Exploration in Agrochemical Research, e.g., Photopesticides

The class of amidoximes, broadly, is known to exhibit insecticidal and herbicidal activities, indicating their relevance in agrochemical applications researchgate.netnih.gov. More specifically, a derivative, (Z)-N′-(4-chlorophenylcarbamoyloxy)-3-nitrobenzimidamide, has been investigated for its DNA photocleavage activity. This compound and its effects on Bemisia tabaci, a major crop pest (whitefly), have been studied. This research suggests a potential application as a photopesticide, where the compound acts as a photosensitizer that is activated by light to become an active compound, offering a targeted approach in pest control.

Potential in Materials Science Research

While specific detailed research findings on the application of this compound in materials science are not extensively documented in the provided literature, the compound N-hydroxy-3-nitrobenzimidamide is listed under "Materials Science" by chemical suppliers ajchem-a.com. It is also categorized as an "Organic Building Block" relevant to "Electronic Materials," "Magnetic Materials," "Organic Pigments," and "Optical Materials". This suggests its potential as a precursor or component in the synthesis of advanced materials, possibly contributing to their structural or functional properties, although further specific research in this area would be required to elucidate its precise roles.

Future Directions in 3 Nitrobenzimidamide Research

Development of Novel and Sustainable Synthetic Methodologies

The future of 3-nitrobenzimidamide synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes are being re-evaluated in favor of more sustainable alternatives.

Catalytic Systems: Research is moving towards the use of novel catalysts to improve reaction efficiency and reduce waste. This includes the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and biocatalysts like enzymes that operate under mild, aqueous conditions. nih.gov For instance, new iron-based catalysts have been developed for the reduction of aromatic nitro compounds, a key step in many synthetic pathways involving this compound. google.com The goal is to replace hazardous and corrosive acid catalysts with eco-friendly and renewable options. jetir.org

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging powerful tool in organic synthesis that offers a green and efficient alternative to traditional methods. catalysis.blogbeilstein-journals.org This technique uses light energy to drive chemical reactions, often under mild conditions, allowing for the activation of molecules and the formation of complex structures that were previously difficult to achieve. catalysis.blognih.gov Its application can lead to the development of new synthetic routes to this compound derivatives, such as unnatural α-amino acids, by enabling reactions like stereoselective C-radical additions. rsc.org

One-Pot Syntheses: Streamlining synthetic processes by combining multiple steps into a single "one-pot" procedure is a key area of development. A one-pot method for synthesizing N-substituted amidoximes from carboxylic acids has been reported, which improves efficiency by reducing the need for intermediate purification steps. rsc.orgrsc.org

Exploration of Undiscovered Reactivity Profiles and Reaction Mechanisms

A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full potential. Future studies will likely focus on elucidating complex reaction mechanisms and exploring novel chemical transformations.

Mechanism Elucidation: Detailed mechanistic studies, combining experimental data with computational modeling, are essential. Understanding the sequence of elementary steps, identifying intermediates, and determining rate-limiting steps can provide insights into reaction outcomes. libretexts.org For example, density functional theory (DFT) calculations are being used to investigate the plausible mechanisms for reactions involving the formation of the amidoxime (B1450833) group from nitriles. researchgate.net

Photochemical Reactivity: The nitroaromatic structure of this compound suggests a rich photochemistry. Research into the DNA photocleavage activity of its derivatives has shown that they can be activated by UVA light to damage plasmid DNA. mdpi.com Further exploration of these light-induced reactions could lead to new applications in photodynamic therapy or as photo-activated pesticides. mdpi.comdntb.gov.ua

Novel Cyclization Reactions: The development of new cyclization reactions involving the this compound scaffold is an active area of research. Photoredox-catalyzed radical decarboxylative cyclization cascades have been developed to create complex tricyclic indole (B1671886) structures, which are precursors to important alkaloids. beilstein-journals.org

Design and Synthesis of Advanced Functional Derivatives with Enhanced Properties

The this compound scaffold is a versatile platform for designing and synthesizing new molecules with tailored properties for specific applications.

Biomedical Derivatives: A significant area of focus is the creation of derivatives with enhanced biological activity. By modifying the core structure, researchers aim to develop compounds with potential anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. ontosight.ainih.gov For instance, N-hydroxy-3-nitro-benzamidine is a derivative with potential pharmacological activities. ontosight.ai Amidoxime derivatives, in general, are studied for a wide range of biological activities, including as antituberculotic, insecticidal, and antihypertensive agents. researchgate.net

Functionalization Strategies: Chemical modifications, such as N-alkylation, N-acylation, and the introduction of sulfonate groups, are being explored to create derivatives with improved characteristics like bioavailability and lipophilicity. nih.govmdpi.com These modifications can transform the parent compound into a prodrug that releases the active molecule under specific physiological conditions. researchgate.net

NO-Donating Hybrids: The ability of some amidoxime derivatives to release nitric oxide (NO), an important signaling molecule in the body, is being harnessed to create hybrid molecules. researchgate.netmdpi.com These hybrids combine the NO-donating moiety with other pharmacologically active agents to achieve synergistic effects, for example, in cancer therapy or for anti-inflammatory purposes. mdpi.com

| Compound Name | Potential Property/Application |

| N-Hydroxy-3-nitro-benzamidine | Anti-inflammatory, antibacterial, antiviral ontosight.ai |

| (Z)-N′-(4-chlorophenylcarbamoyloxy)-3-nitrobenzimidamide | Photopesticide against the whitefly Bemisia tabaci mdpi.com |

| Sulfonated/Sulfated Derivatives | Antioxidation, antiviral activity, anticoagulation nih.gov |

| Quaternized Derivatives | Antimicrobial, antiproliferative, drug carriers nih.gov |

| Sydnone Imine-Sulindac Conjugates | Antiproliferative and anti-inflammatory mdpi.com |

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and testing is accelerating the discovery and optimization of new this compound derivatives. This synergistic approach allows for a more rational and efficient design process.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) and molecular docking are used to predict the reactivity, stability, and biological activity of novel compounds before they are synthesized in the lab. researchgate.netmdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

Mechanism Verification: Computational tools are invaluable for verifying proposed reaction mechanisms. researchgate.net By calculating the energy profiles of different reaction pathways, scientists can determine the most plausible mechanism, which is often difficult to ascertain through experiments alone. researchgate.net

In Silico Screening: Bioinformatic and data science approaches enable the large-scale analysis of "omics" data (genomic, transcriptomic, proteomic) to identify new biological targets for this compound derivatives and to develop predictive models for their efficacy. unifi.it

Translational Research Opportunities in Biomedical and Agricultural Fields

A key future direction is the translation of fundamental research on this compound into tangible benefits for human health and agriculture. This involves moving discoveries from the laboratory to clinical and field applications. johnshopkins.eduupr.edu

Biomedical Applications: The structural similarity of this compound to known inhibitors of enzymes like serine proteases makes it a compound of interest for drug development. ontosight.ai Translational research aims to take promising lab observations and develop them into new diagnostic tools and therapies for diseases. wikipedia.orgnih.gov Amidoxime derivatives are being investigated as potential prodrugs for various conditions due to their favorable biological properties. researchgate.net

Agricultural Applications: In agriculture, translational research focuses on converting basic scientific knowledge into practical crop improvements. cimmyt.orghapres.com Derivatives of this compound have shown potential as photopesticides, which could lead to the development of new, targeted pest control strategies. mdpi.com Research in this area seeks to address food security challenges by developing crops with enhanced resilience and yield. hapres.comnih.gov

| Research Area | Objective | Example Application |

| Biomedical | Turn laboratory observations into interventions that improve health. johnshopkins.edu | Development of new protease inhibitors for disease treatment. ontosight.ai |

| Agricultural | Convert basic research knowledge into practical applications in crop improvement. cimmyt.org | Development of light-activated pesticides for targeted pest control. mdpi.com |

Green Chemistry Considerations in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly integral to the entire lifecycle of chemical products, from their design and synthesis to their final application and disposal. chemmethod.commdpi.com

Sustainable Synthesis: The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are guiding the development of new synthetic routes for this compound. jetir.orgchemijournal.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Energy Efficiency: Future synthetic methods will aim to be more energy-efficient, for example, by conducting reactions at ambient temperature and pressure whenever possible. acs.org

Catalysis over Stoichiometric Reagents: A key principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. jetir.org Catalysts are used in small amounts and can be recycled, which minimizes waste. The development of efficient and recyclable catalysts is a major focus for the sustainable production of this compound and its derivatives. jetir.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Nitrobenzimidamide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and ensure adequate ventilation. In case of skin contact, wash immediately with soap and water. For accidental inhalation, move the individual to fresh air and seek medical attention if respiratory distress occurs. Refer to GHS hazard codes (e.g., H302, H315) and adhere to OSHA guidelines for chemical handling .

- Key Data :

- GHS Hazard Codes: Acute toxicity (oral), skin irritation, eye irritation, respiratory irritation .

- Recommended Storage: Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer : Use a combination of FT-IR (to identify nitro and amide functional groups), NMR (¹H and ¹³C for structural elucidation), and HPLC-MS (for purity assessment and molecular weight confirmation). For crystalline samples, X-ray diffraction provides definitive structural data. Document buffer conditions and concentrations if solutions are analyzed .

- Key Considerations :

- NMR Solvents: Use deuterated DMSO or chloroform for solubility.

- Mass Spec Calibration: Include internal standards like sodium formate for accurate mass determination .

Q. How can researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks.

- Hydrolytic Stability : Test in buffers at pH 3, 7, and 10.

- Photostability : Expose to UV light (e.g., 320–400 nm) and monitor degradation via HPLC. Include control samples and triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer :

Meta-Analysis : Compile data from peer-reviewed journals and validate methodologies (e.g., DSC for melting point, shake-flask method for solubility).

Reproduce Experiments : Replicate conflicting studies under standardized conditions (e.g., purity >98%, controlled humidity).

Statistical Evaluation : Apply ANOVA or t-tests to identify significant deviations. Consider variables like polymorphic forms or residual solvents as confounding factors .

- Example : If melting point discrepancies exceed ±5°C, analyze differential scanning calorimetry (DSC) thermograms for polymorph transitions or decomposition events .

Q. What strategies ensure reproducibility when synthesizing this compound in different laboratories?

- Methodological Answer :

- Protocol Standardization : Document reaction parameters (temperature, solvent purity, catalyst batch) in detail.

- Intermediate Characterization : Validate intermediates via NMR and HPLC at each synthetic step.

- Data Sharing : Use FAIR-compliant repositories (e.g., Chemotion ELN) to share raw data and analytical traces .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., catalytic hydrogenation)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify reactive sites (e.g., nitro group reduction).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Machine Learning : Train models on existing benzamide reaction datasets to predict regioselectivity .

- Validation : Compare computational predictions with experimental outcomes (e.g., LC-MS for hydrogenation products) .

Data Management and Ethical Practices

Q. How should researchers manage and archive data for this compound studies to comply with FAIR principles?

- Methodological Answer :

- Metadata Standards : Include experimental conditions (e.g., temperature, pressure), instrument calibration data, and raw spectral files.

- Repositories : Use domain-specific platforms like RADAR4Chem or nmrXiv for long-term storage.

- Licensing : Apply CC-BY or similar licenses to enable reuse while requiring attribution .

Q. What ethical guidelines apply when publishing conflicting data on this compound’s biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.